
N-(4-chlorophenyl)-1-piperidinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-piperidinecarbothioamide, commonly known as SNC80, is a selective agonist of the delta-opioid receptor. It was first synthesized in 1990 by Schiller and colleagues and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
SNC80 acts as a selective agonist of the delta-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the brain and spinal cord. Activation of the delta-opioid receptor by SNC80 leads to the inhibition of neurotransmitter release, resulting in analgesia and other effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, SNC80 has been shown to have a number of other biochemical and physiological effects. It has been shown to modulate the release of dopamine and other neurotransmitters in the brain, and may have potential as a treatment for depression and other mood disorders. Additionally, SNC80 has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using SNC80 in laboratory experiments is its high selectivity for the delta-opioid receptor, which allows for more precise manipulation of the receptor and its downstream signaling pathways. Additionally, SNC80 has a relatively long half-life and can be administered orally, making it a convenient compound for use in animal studies.
One limitation of using SNC80 in laboratory experiments is its relatively low water solubility, which can make it difficult to administer in aqueous solutions. Additionally, SNC80 has been shown to have some potential for abuse and dependence, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on SNC80. One area of interest is the development of more selective agonists of the delta-opioid receptor, which may have fewer side effects and greater therapeutic potential. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of SNC80, particularly in the context of its potential use in the treatment of mood disorders and inflammatory conditions. Finally, there is a need for more research on the potential for abuse and dependence associated with SNC80, in order to better understand its safety profile and potential for therapeutic use.
Méthodes De Synthèse
The synthesis of SNC80 involves several steps, starting with the reaction of 4-chlorobenzaldehyde with piperidine to form the corresponding imine. This is followed by reduction with sodium borohydride to form the secondary amine. The final step involves the reaction of the amine with carbon disulfide to form the thioamide.
Applications De Recherche Scientifique
SNC80 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to have potent analgesic effects in animal models, and may be useful in the treatment of chronic pain. Additionally, SNC80 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance use disorders.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2S/c13-10-4-6-11(7-5-10)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWGAGAGHWXCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate](/img/structure/B5829980.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5829998.png)


![2-[(4-tert-butylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5830017.png)
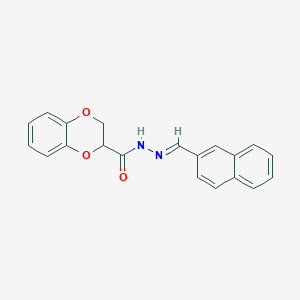
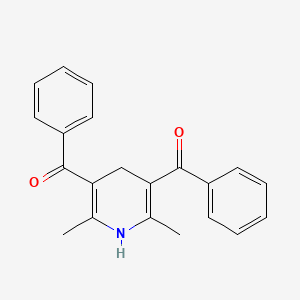
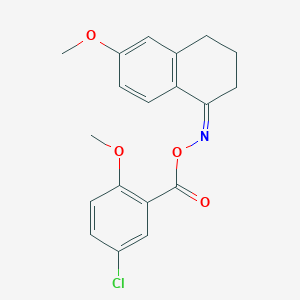
![5-imino-6-(3-pyridinylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5830050.png)
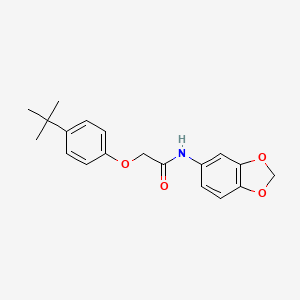
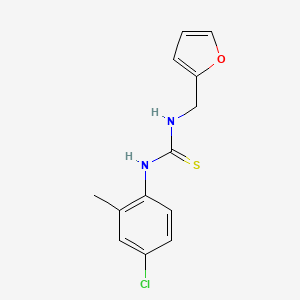
![methyl 3-{2-[1-(2,4-difluorophenyl)ethylidene]hydrazino}-4-methyl-2-thiophenecarboxylate](/img/structure/B5830080.png)
